6-Fluorochroman-3-carboxylic acid

Description

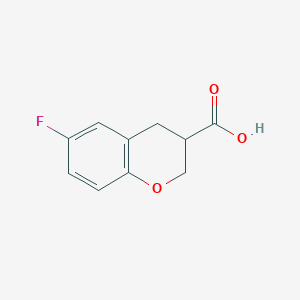

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJZDZQAEYSLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681458 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-27-8 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944899-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Fluorochroman 3 Carboxylic Acid

The synthesis of chroman carboxylic acid scaffolds, such as 6-fluorochroman-3-carboxylic acid, involves a range of strategic approaches. These methods can be broadly categorized into convergent pathways, where pre-functionalized fragments are combined, and divergent pathways, where a common intermediate is elaborated into various final products. Key strategies include the reduction of unsaturated or oxidized precursors, the cyclization of linear substrates to form the core heterocyclic ring, and the precise introduction of substituents like fluorine onto the chroman nucleus.

Catalytic Hydrogenation Approaches for Chromanone-Carboxylic Acid Precursors

Catalytic hydrogenation is a fundamental technique for the synthesis of saturated heterocyclic systems from their unsaturated counterparts. In the context of chroman carboxylic acids, this typically involves the reduction of a chromenone or chromanone precursor. For instance, the synthesis of the related compound, 6-fluorochroman-2-carboxylic acid, is achieved through the pressurized catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. google.com This reaction is commonly performed using a palladium on carbon (Pd/C) catalyst in a solvent like glacial acetic acid at elevated temperature and hydrogen pressure (e.g., 70–80 °C and 2.0 MPa). google.com The process reduces both the carbon-carbon double bond of the pyran ring and the ketone group to yield the saturated chroman structure. google.comchemicalbook.com

Ruthenium-based complexes, such as [Ru(Triphos)(TMM)], have also demonstrated high efficiency in the hydrogenation of various carboxylic acid derivatives, including esters and lactones, which are structurally related to chromanone precursors. nih.gov These modern catalytic systems can operate under neutral or acidic conditions, providing versatile pathways for reduction. nih.gov Similarly, copper(I)/N-heterocyclic carbene complexes have been employed for the hydrogenation of α,β-unsaturated carboxylic acid derivatives, representing another avenue for reducing unsaturated precursors to chroman structures. rsc.org

Table 1: Representative Catalytic Hydrogenation Conditions

| Precursor Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Chromenone-carboxylic acid | Pd/C, H₂ | Acetic acid, 70-80°C, 1-3 MPa google.com | Chroman-carboxylic acid |

| General Carboxylic Esters/Lactones | [Ru(Triphos)(TMM)], H₂ | Solvent, optional acid additive nih.gov | Alcohols (via reduction) |

Cyclization Reactions in Chroman Ring System Construction

The construction of the chroman ring system is a critical step in the synthesis of this compound and is often achieved through intramolecular cyclization reactions. youtube.com These reactions form the core bicyclic structure by creating a bond between an oxygen nucleophile and an electrophilic carbon center within the same molecule. youtube.com The efficiency of these cyclizations is high, particularly for forming five- and six-membered rings like the pyran portion of the chroman system, due to favorable entropic factors. wikipedia.org

A variety of catalytic systems can be employed to facilitate these transformations. For example, palladium-catalyzed intramolecular aryloxycarbonylation has been used to synthesize chroman-2,4-diones from 3-iodochromone precursors through a ring-opening/ring-closing sequence. acs.org Radical cyclization represents another powerful strategy. Cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes can produce functionalized chroman-4-ones through the intramolecular addition of an acyl radical onto the alkene. rsc.org Furthermore, cobalt-catalyzed asymmetric radical bicyclization processes have been developed for the stereoselective construction of tricyclic chromane (B1220400) systems, highlighting the advanced control achievable in modern cyclization chemistry. nih.gov

Regioselective Fluorination Strategies within the Chroman Nucleus

The introduction of a fluorine atom at a specific position (regioselectivity) on the chroman nucleus is a key challenge. numberanalytics.com The most straightforward strategy to achieve the 6-fluoro substitution pattern is to begin the synthesis with a precursor that already contains the fluorine atom in the desired position, such as p-fluorophenol. google.com This approach circumvents the potential for side reactions or lack of selectivity that can occur when attempting to fluorinate the fully formed chroman ring.

Alternatively, direct fluorination of an existing aromatic ring can be performed using either electrophilic or nucleophilic fluorinating agents. alfa-chemistry.comtcichemicals.com

Electrophilic Fluorination : This method involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. alfa-chemistry.comwikipedia.org The position of fluorination is directed by the existing substituents on the benzene (B151609) ring of the chroman structure.

Nucleophilic Fluorination : This process typically involves the displacement of a leaving group (like a nitro group or a halogen) on the aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium or cesium fluoride. acs.org This method is less common for non-activated aromatic systems but can be effective in specific cases.

The choice between these methods depends on the substrate's electronic properties and the desired regioselectivity. numberanalytics.com

Carboxylic Acid Functional Group Reactivity and Derivatization

The carboxylic acid group at the 3-position of the 6-fluorochroman (B116937) molecule is a versatile functional handle for a wide array of chemical transformations. Its reactivity allows for the synthesis of numerous derivatives, primarily through nucleophilic acyl substitution reactions. These transformations typically require activation of the carboxylic acid, as the hydroxyl group is inherently a poor leaving group. libretexts.org

Esterification Reactions and Ester Derivatives

Esterification is one of the most fundamental reactions of carboxylic acids. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-controlled process where the use of excess alcohol or the removal of water drives the reaction toward the ester product. ucalgary.ca

Mechanism of Fischer Esterification

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. ucalgary.ca

Nucleophilic Attack : The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups.

Elimination : The tetrahedral intermediate collapses, eliminating a molecule of water (a good leaving group) and reforming the carbonyl double bond. youtube.com

Deprotonation : The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product. masterorganicchemistry.com

Beyond the Fischer method, carboxylic acids can be converted to esters using activating agents. For example, continuous flow processes have been developed where a carboxylic acid is first converted to a more reactive N-acylpyrazole intermediate, which then reacts with an alcohol to furnish the ester. nih.gov

Amidation Reactions and Amide Derivatives

The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry. rsc.org Direct reaction of a carboxylic acid with an amine is generally difficult and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. rsc.orglibretexts.org

More commonly, the carboxylic acid is first activated. A widely used method involves coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation under mild conditions. libretexts.org Another approach is the conversion of the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride or acyl fluoride. libretexts.orgresearchgate.net For instance, 2-pyridinesulfonyl fluoride can be used for the in-situ generation of an acyl fluoride from a carboxylic acid, which then readily reacts with an amine to produce the corresponding amide in high yield. rsc.org

Biocatalytic methods are also emerging as powerful alternatives. Amide Bond Synthetases (ABSs) can catalyze the ATP-dependent formation of an amide bond between a carboxylic acid and an amine in an aqueous environment, offering a green and highly selective synthetic route. nih.gov

Table 2: Common Amidation Methods for Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Direct Thermal Condensation | Carboxylic acid, Amine, Heat | High temperatures required; water is the byproduct. rsc.org |

| Coupling Agent | Carboxylic acid, Amine, DCC | Mild conditions; forms a urea (B33335) byproduct. libretexts.org |

| Acyl Fluoride Intermediate | Carboxylic acid, Fluorinating agent (e.g., Pyridinesulfonyl fluoride), Amine | One-pot synthesis under mild conditions. rsc.org |

Acyl Halide and Anhydride (B1165640) Intermediate Formation

The conversion of this compound into its corresponding acyl halide or anhydride is a critical step for subsequent chemical modifications, as these intermediates are significantly more reactive towards nucleophilic attack than the parent carboxylic acid.

Acyl Halide Formation:

Acyl chlorides are the most common acyl halides and are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgorgoreview.com The reaction with thionyl chloride, often performed in the presence of a catalytic amount of a tertiary amine like pyridine, proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. libretexts.org Similarly, phosphorus tribromide (PBr₃) can be employed to generate the corresponding acyl bromide. orgoreview.com These reactions effectively replace the hydroxyl group of the carboxylic acid with a halogen, creating a highly electrophilic carbonyl carbon.

Table 1: Reagents for Acyl Halide Formation from a Carboxylic Acid

| Acyl Halide | Reagent(s) | Byproducts | Reference |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | libretexts.org |

| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | libretexts.org |

| Acyl Bromide | Phosphorus Tribromide (PBr₃) | H₃PO₃ | orgoreview.com |

Anhydride Formation:

Symmetrical anhydrides of this compound can be prepared through the reaction of the corresponding acyl chloride with a carboxylate salt of the acid. vedantu.comlibretexts.org This reaction involves the nucleophilic attack of the carboxylate on the electrophilic carbonyl carbon of the acyl chloride, with the chloride ion acting as the leaving group. Alternatively, dehydrating agents can be used to form anhydrides directly from two equivalents of the carboxylic acid, although this method is more common for the formation of cyclic anhydrides from dicarboxylic acids. libretexts.org The formation of mixed anhydrides is also a valuable strategy, often achieved by reacting the carboxylic acid with another acyl chloride or a chloroformate in the presence of a base. orgoreview.com

Alpha-Carbon Functionalization: Halogenation and Other Electrophilic Substitutions

The carbon atom alpha to the carboxyl group in this compound possesses a degree of acidity that allows for its functionalization through electrophilic substitution reactions, most notably halogenation.

Alpha-Halogenation:

The direct halogenation of the α-carbon of a carboxylic acid is most effectively achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, which introduces a bromine atom at this position. chemistrysteps.comlibretexts.org This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). chemistrysteps.com The mechanism proceeds via the in situ formation of the acyl bromide, which more readily enolizes than the carboxylic acid itself. chemistrysteps.commsu.edu The enol form then reacts with bromine to yield the α-bromo acyl bromide, which can then undergo hydrolysis or react with the starting carboxylic acid to give the final α-bromo carboxylic acid product. chemistrysteps.comlibretexts.org A similar reaction can be effected with chlorine and a phosphorus catalyst, though it can be less specific. libretexts.org

Table 2: Key Steps in the Hell-Volhard-Zelinsky (HVZ) Reaction

| Step | Description | Reactants | Intermediate/Product | Reference |

| 1 | Acyl Bromide Formation | Carboxylic Acid, PBr₃ | Acyl Bromide | chemistrysteps.com |

| 2 | Enolization | Acyl Bromide (acid-catalyzed) | Enol of Acyl Bromide | msu.edu |

| 3 | Electrophilic Attack | Enol, Br₂ | α-Bromo Acyl Bromide | libretexts.org |

| 4 | Hydrolysis/Exchange | α-Bromo Acyl Bromide, H₂O or Carboxylic Acid | α-Bromo Carboxylic Acid | chemistrysteps.com |

Other electrophilic substitutions at the alpha-carbon are less common for carboxylic acids themselves due to the deactivating nature of the carboxyl group. However, conversion to an ester derivative can facilitate such reactions. The resulting α-halo acids are valuable synthetic intermediates, as the halogen can be displaced by a variety of nucleophiles to introduce other functional groups. wikipedia.org

Synthesis of Advanced this compound Conjugates and Hybrid Molecules

The this compound scaffold can be elaborated into more complex structures through the formation of new heterocyclic rings, leading to conjugates and hybrid molecules with potentially novel properties.

Heterocyclic Annulation and Fusion Strategies

Heterocyclic annulation involves the construction of a new ring fused to the existing chroman framework. While specific examples starting from this compound are not prevalent in the literature, general strategies can be applied. For instance, the carboxylic acid or its derivatives can serve as a precursor for building fused ring systems. One approach could involve the intramolecular cyclization of a suitably functionalized derivative. For example, if the aromatic ring of the chroman were further substituted with a nucleophilic group, this could potentially cyclize onto a derivative of the carboxylic acid at the 3-position. Palladium-catalyzed heteroannulation reactions of o-iodobenzoic acids with acetylenic compounds to form phthalides and isocoumarins demonstrate a relevant strategy that could be adapted. libretexts.org

Design and Synthesis of 6-Fluorochroman-Based Heterocycles (e.g., Triazoles, Thiazolidinones, Benzimidazoles)

The carboxylic acid group of this compound is a versatile handle for the synthesis of various heterocyclic conjugates.

Triazoles: 1,2,4-Triazoles can be synthesized from carboxylic acids through a multi-step process. A common method involves the conversion of the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) to form a hydrazide. The hydrazide can then be reacted with a suitable one-carbon component, or converted to a thiosemicarbazide (B42300) intermediate which is subsequently cyclized. nih.gov For instance, reacting the hydrazide of this compound with an isothiocyanate would yield a thiosemicarbazide, which can be cyclized to a triazole under basic conditions.

Thiazolidinones: The synthesis of 4-thiazolidinone (B1220212) rings typically involves the condensation of a Schiff base with thioglycolic acid (mercaptoacetic acid). rsc.orgnih.gov To prepare a 6-fluorochroman-based thiazolidinone, the carboxylic acid could first be converted to its hydrazide. This hydrazide can then be condensed with an aldehyde or ketone to form a hydrazone (a type of Schiff base). Subsequent reaction of the hydrazone with thioglycolic acid in a suitable solvent like DMF, often with a catalyst such as ZnCl₂, would lead to the formation of the thiazolidinone ring. rsc.org

Benzimidazoles: Benzimidazole (B57391) synthesis often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. libretexts.orgrsc.org A direct condensation of this compound with an o-phenylenediamine can be achieved by heating in the presence of an acid catalyst, such as polyphosphoric acid or under milder conditions using a catalyst like BF₃·OEt₂. rsc.org This reaction leads to the formation of a 2-substituted benzimidazole where the substituent is the 6-fluorochroman-3-yl group.

Stereoselective Synthesis and Chiral Resolution of this compound Stereoisomers

The carbon at the 3-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for many applications.

Enantioselective Catalysis Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral chromans. rsc.orgacs.orgnih.gov While direct enantioselective synthesis of this compound has not been specifically detailed, related methodologies provide a strong foundation for potential synthetic routes.

One prominent strategy involves the intramolecular oxa-Michael addition of a phenol (B47542) derivative bearing an α,β-unsaturated moiety. rsc.org Bifunctional organocatalysts, such as those based on cinchona alkaloids, can effectively catalyze this cyclization to produce chiral chromans with high enantioselectivity. rsc.org For example, a precursor to this compound could be designed to undergo an organocatalyzed intramolecular cyclization to establish the chiral center at the 3-position.

Another approach is the organocatalytic tandem reaction. For instance, a cascade reaction involving a Michael addition followed by a cyclization/hemiacetalization sequence has been used to synthesize chiral chromanones with excellent enantiomeric excess. researchgate.net Such strategies could potentially be adapted to generate precursors to enantiomerically enriched this compound.

Table 3: Examples of Organocatalytic Approaches to Chiral Chroman Synthesis

| Reaction Type | Catalyst Type | Precursor Type | Product | Enantioselectivity (ee) | Reference |

| Oxa-Michael–Michael Cascade | Bifunctional Thiourea | α,β-Unsaturated Ester and Phenol | Substituted Chroman | Up to >99% | acs.org |

| Intramolecular Oxy-Michael Addition | Cinchona-Alkaloid-Urea | Phenol with α,β-Unsaturated Ketone/Thioester | 2-Substituted Chroman | High | rsc.org |

| 1,6-Addition/1,4-Addition Sequence | Diarylprolinol Silyl (B83357) Ether | Hydroxyarene and 2,4-Dienal | Chiral Chroman | 94-99% | nih.gov |

Chiral Resolution:

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. A common method for resolving carboxylic acids is through the formation of diastereomeric salts with a chiral amine resolving agent. libretexts.org The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization, after which the pure enantiomer of the carboxylic acid can be regenerated by treatment with acid.

Another powerful technique is enzymatic resolution. While this has been specifically reported for the closely related 6-fluoro-chroman-2-carboxylic acid, the principle is applicable here. researchgate.net This involves the stereoselective hydrolysis of a racemic ester derivative of the acid using an esterase. For example, one enantiomer of the ester may be selectively hydrolyzed by the enzyme to the carboxylic acid, leaving the other enantiomer of the ester unreacted. researchgate.net These two species can then be separated. A study on 6-fluoro-chroman-2-carboxylic acid demonstrated the use of two different esterases to sequentially resolve both the (S) and (R)-enantiomers from the racemic methyl ester with high enantiomeric excess. researchgate.net

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful and highly selective method for separating enantiomers, often proceeding under mild conditions with high efficiency. This technique typically involves the kinetic resolution of a racemic precursor, usually an ester derivative of the carboxylic acid. In a kinetic resolution, an enzyme, such as a lipase (B570770) or an esterase, selectively catalyzes the reaction of one enantiomer while leaving the other unreacted. wikipedia.org

For a racemic mixture of a this compound ester, an enantioselective hydrolase can be employed. The enzyme would selectively hydrolyze one ester enantiomer (e.g., the R-ester) to the corresponding carboxylic acid (the R-acid), while the other enantiomer (the S-ester) remains unchanged. The resulting mixture of the R-acid and the S-ester can then be separated based on their different chemical properties (e.g., via extraction or chromatography). Subsequently, the unreacted S-ester can be hydrolyzed to yield the S-acid, providing access to both enantiomers.

The general approach involves screening a variety of enzymes and reaction conditions (e.g., solvent, temperature, pH) to find the optimal system for both high enantioselectivity (E-value) and conversion. nih.gov

Table 1: Examples of Enzymes Used in the Resolution of Related Carboxylic Acid Esters This table presents examples from related compounds to illustrate the methodology, as specific data for this compound is not available.

| Enzyme | Substrate Type | Methodology | Reference |

| Esterase (EstS / EstR) | Methyl 6-fluoro-chroman-2-carboxylate | Sequential biphasic hydrolysis | rsc.orglibretexts.org |

| Lipase from Candida antarctica (CALB) | Racemic acyloins / amines | In situ racemization and acylation | wikipedia.org |

| Metagenome-derived Esterases | Ethyl phenylalkyl carboxylates | Enantioselective hydrolysis | nih.gov |

| Serine Carboxypeptidases | α-Tertiary carboxylic acid esters | Selective hydrolysis | google.com |

Classical Chemical Resolution Techniques

Classical chemical resolution is a well-established method for separating enantiomers that relies on the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base (the resolving agent). libretexts.org The resulting products are a pair of diastereomeric salts (e.g., (R-acid)-(R-base) and (S-acid)-(R-base)).

Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. After separation by filtration, the pure diastereomeric salt is treated with a strong acid (such as HCl) to break the salt linkage and regenerate the enantiomerically pure carboxylic acid. libretexts.org The chiral resolving agent can often be recovered and reused.

The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. A screening process is often necessary to identify a combination that provides salts with a significant difference in solubility, allowing for efficient separation. kiko-tech.co.jp Common resolving agents for carboxylic acids are readily available, naturally occurring chiral amines or synthetically derived ones. libretexts.org

While specific protocols for this compound are not detailed in the literature, this general and robust technique is broadly applicable to chiral carboxylic acids.

Table 2: Common Chiral Resolving Agents for Racemic Carboxylic Acids This table lists common resolving agents applicable to the classical resolution of chiral acids.

| Resolving Agent | Type of Agent | Typical Application | Reference |

| (R)- or (S)-1-Phenylethylamine | Chiral Amine | General purpose for acidic compounds | libretexts.org |

| Quinidine / Quinine | Chiral Alkaloid Amine | Used for a wide range of acids | libretexts.orgnih.gov |

| Brucine / Strychnine | Chiral Alkaloid Amine | Historically used, effective but toxic | libretexts.org |

| (1R,2R)-1,2-Diaminocyclohexane | Chiral Diamine | Forms diastereomeric amides or salts | nih.gov |

| (1R,2S)-(-)-2-Amino-1-butanol | Chiral Amino Alcohol | Synthetic resolving agent | libretexts.org |

Exploration of Biological Activities and Structure Activity Relationships Sar of 6 Fluorochroman 3 Carboxylic Acid Derivatives

Elucidation of Molecular Mechanisms of Action

Broader studies on different chemical scaffolds indicate that the carboxylic acid moiety can be crucial for enzyme inhibition. For instance, some carboxylic acid derivatives have been investigated as potential inhibitors of human histone deacetylase 6 (HDAC6) nih.gov. Similarly, certain quinazoline (B50416) derivatives with a carboxylic acid group have been evaluated for their inhibitory effects on Aurora A kinase, where the free carboxylic group was found to be essential for activity nih.gov. However, these findings are on structurally distinct molecules and cannot be directly extrapolated to 6-fluorochroman-3-carboxylic acid.

Detailed studies on the binding and modulation of muscarinic receptors by this compound or its analogues are not present in the available scientific literature. Muscarinic receptors are known to bind acetylcholine (B1216132) and are a target for various therapeutic agents nih.gov. However, no specific data linking this compound to these receptors has been found.

Information regarding the specific cellular pathways perturbed by this compound and its derivatives is not available in the reviewed sources. Understanding how a compound affects cellular signaling cascades is crucial for elucidating its mechanism of action and therapeutic potential. Without experimental data, any discussion on this topic would be purely speculative.

In Vitro Efficacy Profiling of this compound Analogues

There is a lack of specific data on the antimicrobial and antifungal activities of this compound and its analogues. While some studies have reported the antimicrobial properties of fluoroquinolone carboxylic acid derivatives nih.govnih.gov, these compounds have a different core structure from the chroman ring system. For example, a series of 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives showed significant antibacterial activity nih.gov. Another study on norfloxacin (B1679917) derivatives, which also contain a 6-fluoro-4-oxo-quinoline-3-carboxylic acid scaffold, demonstrated antibacterial and some antifungal activities nih.gov.

The antifungal potential of various other heterocyclic compounds has also been explored, but none of these studies specifically mention this compound derivatives researchgate.netresearchgate.netmdpi.com.

Specific studies evaluating the anti-inflammatory and antioxidant potential of this compound and its analogues are not available in the public domain. Research into the anti-inflammatory properties of non-carboxylic analogues of arylpropionic acids has been conducted, but this is not directly relevant to the compound nih.gov. Similarly, while the antioxidant potential of various natural and synthetic compounds is an active area of research, no such data has been found for this compound nih.gov.

Investigations into Other Biological Modulations

Beyond more commonly studied pathways, derivatives of the fluorinated chroman scaffold have been investigated for other potential therapeutic applications, such as antiviral agents. Research into fluorinated 2-arylchroman-4-ones, a structurally related class of compounds, has revealed promising activity against the influenza A virus.

In one study, a series of fluorinated 2-arylchroman-4-ones were synthesized and tested for their antiviral properties. Among the compounds evaluated, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one demonstrated the most significant activity against the influenza A/Puerto Rico/8/34 (H1N1) strain, with a half-maximal inhibitory concentration (IC₅₀) of 6 μM and a selectivity index (SI) of 150. nih.gov This compound also showed activity against other phylogenetically distinct influenza viruses, including A(H5N2) and influenza B. nih.gov These findings suggest that fluorinated chromanones are a promising scaffold for the development of new anti-influenza therapeutics. nih.gov The study highlights how the introduction of fluorine atoms can enhance the biological activity of chroman derivatives, attributing this to increased lipophilicity and metabolic stability. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound and its derivatives is intricately linked to its molecular structure. Comprehensive Structure-Activity Relationship (SAR) studies explore how specific changes to the molecule's architecture—such as the position of the fluorine atom, modifications to the carboxylic acid group, and the compound's stereochemistry—influence its interaction with biological targets, ultimately determining its potency and selectivity.

Positional and Substituent Effects of Fluorine on Biological Activity

The placement of the fluorine atom on the chroman ring is a critical determinant of biological activity. The unique properties of fluorine, including its small size and high electronegativity, allow it to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and influence binding interactions with target proteins. researchgate.net

In studies of related fluorinated chroman-4-ones for antiviral activity, the substitution pattern on the chroman nucleus was found to be crucial. While the nature of a substituent at the C-2 position was a primary driver of cytotoxicity, the fluorine substitution on the chroman's benzene (B151609) ring significantly impacted antiviral potency. researchgate.net For instance, the compound 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one was identified as the most potent anti-influenza agent in its series. nih.gov This highlights that while a single fluorine at the C-6 position is a key feature, additional fluorination at other positions, such as C-8, can further enhance activity against specific targets.

The data below illustrates the anti-influenza activity of a key fluorinated chromanone derivative.

Table 1: Anti-influenza Activity of a Fluorinated Chromanone Derivative

| Compound Name | Virus Strain | IC₅₀ (μM) | Selectivity Index (SI) |

|---|

This table showcases the potent and selective antiviral activity of a specific multi-fluorinated chromanone, underscoring the role of the fluorine substitution pattern.

Influence of Carboxylic Acid Modification on Ligand-Target Interactions

The carboxylic acid group at the C-3 position is a pivotal functional group for many biological activities, often acting as a key interaction point with target proteins through hydrogen bonding or ionic interactions. Modification of this group into esters or amides can dramatically alter a compound's potency and efficacy.

For instance, in the development of inhibitors for Rho-associated coiled-coil containing protein kinases (ROCK), a family of enzymes involved in various cellular functions, the C-3 functional group on the chroman scaffold plays a crucial role. A study on 6-methoxy-chroman-3-carboxylic acid derivatives, which are structurally analogous to the 6-fluoro counterparts, revealed that converting the carboxylic acid into an amide was essential for high-potency inhibition. nih.govresearchgate.net The parent carboxylic acids in the series showed significantly lower activity.

Similarly, research on coumarin-3-carboxamides, another related heterocyclic scaffold, found that the carboxylic acid group was essential for antibacterial activity, whereas the corresponding amide derivatives were inactive. mdpi.com This suggests that for some biological targets, the acidic proton and the hydrogen-bond donating and accepting capabilities of the carboxylic acid are indispensable for binding. Conversely, for other targets like ROCK, an amide group may provide a more optimal set of interactions, leading to enhanced potency. nih.govmdpi.com The process of converting a carboxylic acid to an amide is a common strategy in medicinal chemistry, often accomplished using coupling agents or by converting the acid to a more reactive intermediate like an acid chloride. ajchem-a.comresearchgate.netsemanticscholar.org

Stereochemical Determinants of Biological Potency and Selectivity

The carbon atom at the C-3 position of the chroman ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). This stereochemistry is a critical factor in determining biological potency and selectivity, as biological targets like enzymes and receptors are themselves chiral and often interact differently with each enantiomer.

A compelling example is found in the development of selective inhibitors for the ROCK2 isoform. In a study of chroman-3-carboxylic acid amide derivatives, a significant difference in inhibitory activity was observed between the enantiomers. The (S)-enantiomer of 6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was found to be a highly potent and selective ROCK2 inhibitor, with an IC₅₀ value of 3 nM. nih.govresearchgate.net In contrast, the (R)-enantiomer was substantially less active. This demonstrates that the specific three-dimensional arrangement of the (S)-enantiomer allows for a much more favorable interaction with the binding site of the ROCK2 enzyme compared to its (R)-mirror image. This difference in potency underscores the importance of stereochemistry in drug design.

The table below presents the inhibitory activity of the individual enantiomers and the racemic mixture against ROCK1 and ROCK2, highlighting the pronounced selectivity of the (S)-enantiomer for ROCK2.

Table 2: Stereochemical Influence on ROCK Inhibition for a Chroman Derivative

| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |

|---|---|---|---|

| (S)-7c | 68 | 3 | 22.7 |

| (R)-7c | >1000 | >1000 | - |

Data derived from a study on 6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, designated as compound 7c. nih.gov This table clearly illustrates that the (S)-enantiomer is responsible for the potent and selective inhibitory activity.

Computational and Theoretical Studies in 6 Fluorochroman 3 Carboxylic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 6-Fluorochroman-3-carboxylic acid and its derivatives. These methods allow for the detailed analysis of molecular geometries, charge distributions, and orbital interactions, which are crucial determinants of a molecule's chemical behavior.

For instance, studies on related chromone-3-carboxylic acid structures have utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to optimize molecular geometries and calculate vibrational spectra. nih.gov These calculations provide theoretical bond lengths and angles that can be compared with experimental data, often showing good agreement. nih.gov Analysis of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, helps in understanding the molecule's reactivity and potential for charge transfer interactions. nih.gov

Furthermore, quantum chemical modeling has been applied to understand the structure and stability of various isomers and the transition states connecting them. nih.gov While not specific to this compound, these types of calculations on similar molecular frameworks provide a basis for understanding potential isomerization pathways and the energetic barriers involved. nih.gov

Table 1: Theoretical vs. Experimental Geometrical Parameters for a Related Chromone-3-Carboxylic Acid

| Parameter | Theoretical (Å) | Experimental (Å) |

| C-O (pyrone) | 1.36 | 1.35 |

| C=O (pyrone) | 1.22 | 1.21 |

| C-C (pyrone) | 1.45 | 1.44 |

| C-COOH | 1.51 | 1.50 |

This table presents a representative comparison of bond lengths for a chromone-3-carboxylic acid core, illustrating the typical accuracy of quantum chemical calculations. nih.gov

Molecular Docking Analyses for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is extensively used to screen virtual libraries of compounds against a specific protein target and to understand the key interactions that govern binding affinity.

In the context of chroman and chromone-based compounds, molecular docking has been successfully employed to predict their binding modes and affinities with various enzymes. For example, derivatives of chromone-3-carboxamides have been docked into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. derpharmachemica.com These studies have identified key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity of the compounds. derpharmachemica.com The docking scores obtained from these simulations often correlate well with experimentally determined biological activities, guiding the selection of promising candidates for further testing. derpharmachemica.com

Similarly, docking studies of fluoroquinolone derivatives, which share some structural similarities with fluorinated chromans, have been performed against bacterial DNA gyrase and topoisomerase II enzymes to elucidate their antibacterial mechanism. nih.govd-nb.info These analyses reveal the crucial role of specific amino acid residues in the binding pocket and how the ligand's functional groups interact with them. nih.gov

For this compound, molecular docking could be used to predict its interaction with potential protein targets. The fluorine atom at the 6-position can significantly influence the molecule's electronic properties and its ability to form favorable interactions, such as halogen bonds, within a protein's active site. The carboxylic acid group is a key functional group that can participate in strong hydrogen bonding and electrostatic interactions.

Table 2: Representative Molecular Docking Results for Chromone (B188151) Derivatives against COX-2

| Compound | LibDock Score | Key Interacting Residues |

| Derivative 1 | 139.0 | Arg120, Tyr385, Ser530 |

| Derivative 2 | 135.5 | Arg120, Tyr355, Ser530 |

| Celecoxib (control) | 145.7 | Arg120, Tyr385, Ser530 |

This table shows example docking scores and key interacting residues for chromone derivatives, highlighting the ability of molecular docking to rank compounds and identify important interactions. derpharmachemica.com

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Landscape Analysis

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-protein complex and exploring the conformational landscape of both the ligand and the protein upon binding.

MD simulations can be used to analyze the trajectory of the complex, calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. A stable RMSD of the protein-ligand complex over the simulation time suggests a stable binding mode. mdpi.com RMSF analysis can identify regions of the protein that become more or less flexible upon ligand binding, providing insights into the allosteric effects of the inhibitor. nih.gov

In studies of similar inhibitor-protein complexes, MD simulations have been used to confirm the stability of binding poses predicted by docking. mdpi.com For instance, simulations of inhibitors bound to the monkeypox virus VP39 protein showed that stable conformations were maintained throughout the simulation, with RMSD values fluctuating around 2 Å. mdpi.com These simulations also revealed the importance of water-mediated interactions in stabilizing the complex. mdpi.com

For this compound, MD simulations could be employed to:

Validate the binding poses obtained from molecular docking.

Assess the stability of the interactions between the ligand and the protein target over time.

Analyze the conformational changes in the protein upon binding of the ligand.

Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Table 3: Key Parameters from a Representative Molecular Dynamics Simulation

| System | Average RMSD (Å) | Key Stable Interactions |

| Protein-Ligand Complex | 2.1 ± 0.3 | Hydrogen bonds, hydrophobic contacts |

| Apo Protein | 3.5 ± 0.5 | N/A |

This table illustrates typical data obtained from an MD simulation, comparing the stability of a protein with and without a bound ligand.

In Silico Screening and Lead Optimization Strategies

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is a cost-effective way to narrow down the number of compounds that need to be synthesized and tested experimentally.

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods rely on the knowledge of known active compounds to identify new ones with similar properties. Structure-based methods, which include molecular docking, use the three-dimensional structure of the protein target to screen for compounds that are predicted to bind with high affinity.

Once initial "hit" compounds are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. frontiersin.org Computational methods play a vital role in this process. nih.gov For example, fragment-based drug discovery (FBDD) is a strategy where small molecular fragments are screened for binding to the target. frontiersin.org Promising fragments can then be grown, linked, or merged to create more potent lead compounds. frontiersin.org In silico tools can guide these modifications by predicting how changes to the chemical structure will affect binding affinity and other properties. frontiersin.org

For this compound, in silico screening could be used to identify potential protein targets by screening it against a database of protein structures. Conversely, if a target is already known, virtual screening of compound libraries could identify other chroman-based analogs with potentially improved activity. Lead optimization strategies could then be applied to refine the structure of this compound, for example, by exploring different substitutions on the chroman ring or modifications to the carboxylic acid group, to enhance its therapeutic potential. nih.gov

Advanced Analytical Methodologies for 6 Fluorochroman 3 Carboxylic Acid Characterization in Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental for the structural elucidation of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to probe the atomic and electronic environments within the 6-Fluorochroman-3-carboxylic acid molecule.

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive structural profile.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid group is highly distinctive, typically appearing as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. libretexts.org Protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and expected to resonate in the 2-3 ppm range. libretexts.org The protons within the chroman ring system and on the aromatic ring will exhibit complex splitting patterns based on their coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid is highly deshielded and characteristically appears between 165 and 185 ppm. libretexts.orglibretexts.org The carbons of the aromatic ring typically resonate in the 125-150 ppm range, with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF). libretexts.org Other aliphatic carbons in the chroman ring will appear further upfield.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. aiinmr.com The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it easy to detect. aiinmr.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For an aromatic fluorine like that in this compound, the chemical shift is expected in the typical range for aryl fluorides. ucsb.eduslideshare.net

Predicted NMR Data for this compound

| Analysis Type | Predicted Chemical Shift (δ) / ppm | Notes |

| ¹H NMR | ~10-12 | Broad singlet, Carboxylic acid proton (-COOH) libretexts.org |

| ~6.8-7.2 | Multiplets, Aromatic protons (Ar-H) | |

| ~4.0-4.5 | Multiplets, Methylene protons adjacent to oxygen (-OCH₂-) | |

| ~2.5-3.5 | Multiplets, Protons on C3 and C4 of the chroman ring | |

| ¹³C NMR | ~170-185 | Carboxylic acid carbonyl (C=O) libretexts.orglibretexts.org |

| ~155-160 (d, ¹JCF ≈ 240-250 Hz) | Aromatic carbon attached to fluorine (C-F) | |

| ~115-150 | Other aromatic carbons (Ar-C) libretexts.org | |

| ~60-70 | Methylene carbon adjacent to oxygen (-OCH₂-) | |

| ~20-40 | Other aliphatic carbons in the chroman ring | |

| ¹⁹F NMR | ~ -110 to -125 | Relative to CFCl₃ standard ucsb.educolorado.edu |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. orgchemboulder.com A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.com This is typically superimposed on the C-H stretching vibrations. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is also prominent. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad orgchemboulder.com |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Carbonyl C=O | Stretch | 1760 - 1690 | Strong, Sharp orgchemboulder.com |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong orgchemboulder.com |

| Aryl C-F | Stretch | 1250 - 1100 | Strong |

| Carboxylic Acid O-H | Bend | 950 - 910 | Broad, Medium orgchemboulder.com |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. While simple, non-conjugated carboxylic acids have a weak n→π* transition that is often difficult to observe and a π→π* transition below 210 nm, the presence of the fluorinated benzene (B151609) ring in the chroman structure significantly influences the spectrum. libretexts.org The aromatic chromophore will give rise to more intense π→π* transitions at longer wavelengths (typically >250 nm). The specific absorption maxima (λmax) can be affected by the solvent used for the analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental formula of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.

For this compound (Molecular Formula: C₁₀H₉FO₃), the molecular weight is 196.17 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.orgmiamioh.edu

Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Fragment Lost | Resulting Ion Structure |

| 196 | - | [M]⁺, Molecular Ion |

| 179 | •OH | [M-17]⁺, Loss of hydroxyl radical libretexts.orgmiamioh.edu |

| 151 | •COOH | [M-45]⁺, Loss of carboxyl radical libretexts.orgmiamioh.edu |

| 133 | •COOH and H₂O | [M-45-18]⁺, Subsequent loss of water |

Chromatographic Separation and Purity Determination Methods

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for this type of analysis. nih.govsielc.com In this setup, a non-polar stationary phase (e.g., a C18-silica column) is used with a polar mobile phase.

A typical method would involve a gradient elution using a mixture of an aqueous solvent (often containing an acid modifier like 0.1% formic or acetic acid to ensure the carboxylic acid remains protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic chromophore absorbs strongly (e.g., 254 nm). The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed using certified reference standards. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hybrid analytical technique that combines the exceptional separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. This method is instrumental in the separation, identification, and quantification of volatile and semi-volatile compounds within a sample.

For a compound like this compound, direct analysis by GC-MS can be challenging due to the presence of the polar carboxylic acid functional group. This group can lead to poor chromatographic peak shape, thermal instability, and reduced volatility, hindering its passage through the GC column. youtube.com To circumvent these issues, a crucial sample preparation step known as derivatization is often employed. youtube.com This process involves chemically modifying the carboxylic acid group to a less polar and more volatile ester derivative, for example, through reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification to form a methyl or ethyl ester. youtube.com

Once derivatized, the sample is introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for the derivatized this compound to elute from the column, is a characteristic property under a specific set of chromatographic conditions and can be used for its identification when compared to a known standard.

Following separation, the eluted compound enters the mass spectrometer. In the ion source, typically using Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam. This results in the formation of a molecular ion (M⁺), which is the intact molecule with one electron removed, and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer. The resulting mass spectrum is a unique fingerprint of the molecule, displaying the molecular ion peak and a characteristic pattern of fragment ions.

The fragmentation pattern provides invaluable structural information. For the trimethylsilyl (B98337) ester derivative of this compound, one would expect to observe a molecular ion peak corresponding to the mass of the derivatized molecule. Key fragmentation pathways would likely involve the loss of the silyl (B83357) group, cleavage of the ester bond, and fragmentation of the chroman ring system itself. The presence of the fluorine atom on the aromatic ring would also influence the fragmentation, potentially leading to characteristic neutral losses. Analysis of these fragmentation patterns allows for the unequivocal identification of the compound. libretexts.orgbenthamopen.com

Illustrative GC-MS Data for Derivatized this compound (as Trimethylsilyl Ester)

| Parameter | Value |

| Chromatographic Data | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Split (10:1) |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (1 min), then 15°C/min to 280°C (5 min) |

| Carrier Gas | Helium (1.0 mL/min) |

| Retention Time | ~12.5 min |

| Mass Spectrometric Data | |

| Ionization Mode | Electron Ionization (70 eV) |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 m/z |

| Hypothetical Major Fragment Ions (m/z) | Relative Abundance (%) |

| [M]⁺ (Molecular Ion) | 20 |

| [M-15]⁺ (Loss of CH₃ from TMS) | 80 |

| [M-73]⁺ (Loss of Si(CH₃)₃) | 100 (Base Peak) |

| Fragment from chroman ring | Varies |

Note: The data presented in this table is illustrative and represents typical values that might be obtained for a compound of this class under the specified conditions. Actual experimental results may vary.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

The first and often most challenging step in X-ray crystallography is the growth of a high-quality single crystal of the compound of interest, in this case, this compound. This typically involves slow evaporation of a solvent from a saturated solution, vapor diffusion, or other crystallization techniques.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is recorded by a detector as the crystal is rotated. The intensities and positions of the diffracted spots are directly related to the arrangement of atoms within the crystal lattice.

The collected diffraction data is then processed computationally to solve the crystal structure. This involves determining the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). Advanced mathematical algorithms, such as Fourier transforms, are used to convert the diffraction pattern into an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be constructed.

For this compound, X-ray crystallography would provide precise measurements of the C-F, C-O, C-C, and C-H bond lengths, as well as the bond angles that define the geometry of the chroman ring and the carboxylic acid group. It would also reveal the conformation of the dihydropyran ring of the chroman moiety, which can exist in various forms such as a half-chair or boat conformation. nih.gov Furthermore, the analysis would elucidate the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid groups, which can significantly influence the physical properties of the solid. The crystallographic data for the related compound, chromone-3-carboxylic acid, provides a reference for the expected structural features. nih.govnih.gov

Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₀H₉FO₃ |

| Formula Weight | 196.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | ~8.5 Å |

| b | ~6.2 Å |

| c | ~15.1 Å |

| α | 90° |

| β | ~105° |

| γ | 90° |

| Volume | ~760 ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection and Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| R-factor | < 0.05 |

Note: The data presented in this table is hypothetical and serves as an illustration of the type of information obtained from an X-ray crystallographic analysis. Actual values would be determined experimentally.

Future Perspectives and Emerging Directions in 6 Fluorochroman 3 Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 6-Fluorochroman-3-carboxylic acid and its derivatives will likely be characterized by a move away from traditional, often harsh, chemical processes towards more sustainable and efficient "green" chemistry approaches. nih.govresearchgate.netsharif.eduresearchgate.net This shift is not only environmentally conscious but also aims to improve yield, reduce costs, and enhance safety.

Emerging sustainable synthetic strategies applicable to the synthesis of the chroman scaffold include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: The application of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, a phenomenon known as acoustic cavitation. nih.govresearchgate.net

Biocatalysis: The use of enzymes or whole-cell systems to perform specific chemical transformations offers a high degree of regio- and stereoselectivity under mild reaction conditions. nih.gov This is particularly relevant for producing chiral derivatives of this compound.

Flow Chemistry: Continuous flow reactors are gaining prominence for their ability to offer precise control over reaction parameters, improved safety for hazardous reactions, and ease of scalability.

Use of Greener Solvents and Catalysts: A significant push is being made to replace hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. nih.govresearchgate.neteurjchem.com Similarly, the development of reusable, non-toxic catalysts is a key area of research. sharif.eduresearchgate.net

| Methodology | Key Advantages | Potential Impact on this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.govresearchgate.net | Faster and more efficient production cycles. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields. nih.govresearchgate.net | Improved efficiency in key synthetic steps. |

| Biocatalysis | High regio- and stereoselectivity, mild reaction conditions. nih.gov | Access to specific stereoisomers with high purity. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Safer and more consistent large-scale production. |

| Green Solvents/Catalysts | Reduced environmental impact, increased safety. nih.govresearchgate.neteurjchem.com | More sustainable and environmentally friendly manufacturing processes. |

Expanding the Scope of Biological Applications and Target Exploration

While the chroman scaffold is a well-established pharmacophore, the specific biological activities of this compound are not yet fully elucidated. nih.gov Future research will likely focus on a systematic exploration of its therapeutic potential across a broader range of diseases. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for drug discovery programs. nih.gov

Future avenues for biological application and target exploration include:

Oncology: Derivatives of chroman have shown promise as anticancer agents. nih.gov Future studies could investigate the efficacy of this compound derivatives as inhibitors of novel cancer-related targets, such as specific kinases or metabolic enzymes. For instance, fluorinated isoflavanones, which share the chroman core, have been identified as potent aromatase inhibitors for breast cancer treatment. nih.gov

Infectious Diseases: The chroman nucleus is found in compounds with antibacterial and antiviral properties. mdpi.comresearchgate.net Screening of this compound and its derivatives against a panel of pathogenic bacteria and viruses could uncover new classes of antimicrobial agents.

Neurodegenerative Diseases: Some chromone (B188151) derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. researchgate.net The specific inhibitory profile of this compound against MAO-A and MAO-B warrants investigation.

Inflammatory Disorders: Anti-inflammatory activity has been reported for various chromone derivatives. researchgate.net Future research could explore the potential of this compound to modulate key inflammatory pathways.

| Therapeutic Area | Potential Molecular Targets | Rationale |

|---|---|---|

| Oncology | Kinases, Aromatase, Metabolic Enzymes. nih.gov | Known anticancer activity of chroman derivatives and the influence of fluorine on drug-target interactions. nih.gov |

| Infectious Diseases | Bacterial and viral enzymes. | Established antimicrobial properties of the chroman scaffold. mdpi.comresearchgate.net |

| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B). researchgate.net | MAO-B inhibitory activity of related chromone structures. researchgate.net |

| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX). | Reported anti-inflammatory effects of chromone derivatives. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Key applications of AI and ML in the context of this compound research include:

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with desired physicochemical and biological properties. These models can explore a vast chemical space to propose structures that are likely to be active against a specific biological target.

Predictive Modeling: ML algorithms can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. patsnap.com This allows for the early-stage filtering of candidates with unfavorable profiles, saving time and resources.

Synthesis Pathway Prediction: AI tools are being developed to predict viable and efficient synthetic routes for novel compounds. myscience.cadrugtargetreview.com This can aid chemists in planning the synthesis of new this compound derivatives.

Virtual Screening: ML models can be used to screen large virtual libraries of this compound derivatives against a biological target, prioritizing a smaller subset of compounds for actual synthesis and testing. mdpi.com

Investigation of Cross-Disciplinary Applications Beyond Medicinal Chemistry

The unique properties imparted by the fluorinated chroman scaffold suggest that the applications of this compound and its derivatives could extend beyond the realm of medicinal chemistry.

Potential cross-disciplinary applications include:

Materials Science: Fluorinated organic compounds are known for their high thermal stability, chemical inertness, and low surface energy. nbinno.com These properties make them suitable for the development of advanced materials such as high-performance polymers, liquid crystals, and specialty coatings. The chroman moiety itself can contribute to desirable optical and electronic properties. man.ac.uk

Agrochemicals: The chromene scaffold is present in some agrochemicals. nih.gov Future research could explore the potential of this compound derivatives as novel herbicides, fungicides, or plant growth regulators.

Chemical Biology: As fluorescent probes, derivatives of this compound could be developed to visualize and study biological processes within living cells. The intrinsic fluorescence of the chroman ring system can be fine-tuned through chemical modification.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Fluorochroman-3-carboxylic acid, and how is structural purity ensured?

- Methodology : The compound is typically synthesized via fluorination of chroman-3-carboxylic acid precursors using agents like Selectfluor® or DAST. Key steps include protecting the carboxylic acid group during fluorination to prevent side reactions. Purification involves recrystallization or column chromatography, followed by analytical validation via -NMR (to confirm fluorine substitution at position 6) and HPLC-MS (to verify >95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : -NMR identifies fluorine positioning and electronic environment (δ ≈ -120 ppm for aromatic fluorine). -NMR confirms chroman ring integrity and absence of byproducts.

- FT-IR : Carboxylic acid O-H stretch (~2500-3300 cm) and C=O stretch (~1700 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M-H] at m/z 213.0425 for C _8 _3 $) .

Q. What preliminary biological activities are associated with this compound?

- Methodology : Early studies focus on antimicrobial and anti-inflammatory assays. For example:

- MIC Testing : Against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ~8 µg/mL).

- COX-2 Inhibition : In vitro ELISA assays measure IC values (~15 µM), suggesting potential for NSAID development .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in the synthesis of this compound?

- Methodology : Reaction parameters like solvent polarity (e.g., DMF vs. acetonitrile), temperature (0–25°C), and stoichiometry (1.2–2.0 eq fluorinating agent) are systematically tested. Kinetic studies via -NMR track intermediate formation. Catalysts (e.g., KF/AlO) may enhance regioselectivity .

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Methodology : Discrepancies (e.g., varying IC values) arise from assay conditions (pH, cell lines). Solutions include:

- Cross-Validation : Replicate studies in standardized models (e.g., RAW 264.7 macrophages for inflammation).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What computational strategies predict the drug-likeness of this compound derivatives?

- Methodology :

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.1), permeability (Caco-2 model), and CYP450 interactions.

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., COX-2 active site, ΔG ≈ -9.2 kcal/mol) .

Q. How does this compound degrade under physiological conditions, and how is stability improved?

- Methodology : Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. Major degradation pathways include decarboxylation (~20% loss at pH 7.4). Formulation with cyclodextrins or PEGylation enhances half-life .

Q. What chiral separation methods are effective for isolating enantiomers of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.